8-Nitroquinoline-2(1H)-thione 8-Nitroquinoline-2(1H)-thione
Brand Name: Vulcanchem
CAS No.: 89647-34-7
VCID: VC19301426
InChI: InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14)
SMILES:
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol

8-Nitroquinoline-2(1H)-thione

CAS No.: 89647-34-7

Cat. No.: VC19301426

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

8-Nitroquinoline-2(1H)-thione - 89647-34-7

Specification

CAS No. 89647-34-7
Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
IUPAC Name 8-nitro-1H-quinoline-2-thione
Standard InChI InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14)
Standard InChI Key JAAAEXINZBHICU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)C=C2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

8-Nitroquinoline-2(1H)-thione belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The nitro group at position 8 and the thione group at position 2 introduce distinct electronic and steric effects. The thione moiety (C=S-\text{C}=\text{S}) enhances metal-binding capabilities, while the nitro group (NO2-\text{NO}_2) contributes to electrophilic reactivity. X-ray diffraction studies of related compounds, such as 2-(quinoline-2-yldisulfanyl)quinolinium triiodide, reveal π-π stacking interactions and shortened van der Waals contacts between sulfur and iodine atoms, suggesting potential solid-state behaviors for 8-nitroquinoline-2(1H)-thione .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H6N2O2S\text{C}_9\text{H}_6\text{N}_2\text{O}_2\text{S}
Molecular Weight206.22 g/mol
CAS Number89647-34-7
Functional GroupsNitro (-NO₂), Thione (-C=S)

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis typically involves a two-step process:

  • Nitration of Quinoline: Treatment of quinoline with nitric acid under controlled conditions yields 8-nitroquinoline. Over-nitration is mitigated by maintaining temperatures below 50°C.

  • Thione Introduction: Reaction of 8-nitroquinoline with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) in an inert solvent like toluene introduces the thione group. This step requires anhydrous conditions to prevent hydrolysis.

Alternative Approaches

Recent studies on quinoline-2(1H)-thione derivatives highlight the susceptibility of the thione group to oxidation. For example, exposure to molecular iodine forms charge-transfer complexes or disulfide-linked cations, as observed in 2-(quinoline-2-yldisulfanyl)quinolinium triiodide . Such reactivity necessitates careful handling during synthesis to avoid unintended byproducts.

Table 2: Synthesis Conditions and Outcomes

StepReagents/ConditionsKey Considerations
NitrationHNO₃, H₂SO₄, <50°CAvoid poly-nitration
ThionationP2S5\text{P}_2\text{S}_5, toluene, refluxAnhydrous environment

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies suggest degradation under prolonged exposure to light or oxidizing agents, necessitating storage in amber vials under nitrogen.

Biological Activities and Mechanisms

Antimicrobial Effects

8-Nitroquinoline-2(1H)-thione demonstrates broad-spectrum antimicrobial activity. Mechanistic studies propose interference with bacterial DNA gyrase and fungal ergosterol biosynthesis. For instance, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans are reported in the micromolar range, though specific values require further validation.

Antithyroid Activity

Quinoline-2(1H)-thione derivatives exhibit antithyroid effects by inhibiting thyroid peroxidase, a key enzyme in thyroxine synthesis . While direct evidence for 8-nitroquinoline-2(1H)-thione is lacking, structural analogs suggest potential therapeutic applications in hyperthyroidism.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for prodrugs activated by nitroreductases (NTRs), enabling targeted drug delivery in hypoxic tumor environments.

Materials Science

8-Nitroquinoline-2(1H)-thione’s metal-chelating properties facilitate its use in:

  • Polymer Stabilization: Enhancing thermal stability in polyamide composites .

  • Fluorescent Sensors: Development of turn-on probes for mercury(II) detection via thione-metal coordination .

Table 3: Industrial Applications

FieldApplicationMechanism
PharmaceuticalsProdrug synthesisNTR-mediated activation
Environmental MonitoringHeavy metal detectionChelation-induced fluorescence
Polymer ScienceThermal stabilizerRadical scavenging

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